3-(4-Chlorophenyl)pyridine-2-carbonitrile
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Description
3-(4-Chlorophenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H7ClN2. It has a molecular weight of 214.65 . This compound is used as a substrate to prepare chiral dialkylaminopyridines bearing a C-2 hydroxyalkyl group via biocatalysis .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)pyridine-2-carbonitrile is 1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Optical and Structural Characteristics
Pyridine derivatives such as 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and 6-(4-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile have been synthesized and characterized. These compounds exhibit monoclinic polycrystalline nature and have been explored for their thermal, structural, and optical properties. Their optical functions are determined through transmittance and reflectance spectra, showcasing two indirect allowed optical energy gaps. Additionally, these derivatives are used in fabricating heterojunctions, indicating their potential in diode applications and as photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Transition Metal Complexes and Antimicrobial Activities
The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been used to form solid complexes with transition metals like Mn(II), Fe(III), Co(II), and Ni(II). These complexes exhibit enhanced antimicrobial activities compared to the free ligand, highlighting the compound's significance in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Structural Determination and Supramolecular Architecture
The crystal structures of compounds related to 4-(4-chlorophenyl)-6,7-dihydro-2-methoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been determined, providing insight into their supramolecular architecture. These structures are pivotal for understanding the compound's molecular configuration and its potential applications in material science and pharmaceuticals (Moustafa & Girgis, 2007).
Synthesis and Biological Activities
Novel compounds related to 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles have been synthesized, indicating the versatility of pyridine derivatives in creating new chemical entities. These compounds are characterized by chemical and spectroscopic data, implying their potential in various scientific research domains, including pharmacology (Khalifa, Al-Omar, & Ali, 2017).
properties
IUPAC Name |
3-(4-chlorophenyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWASMAZWFRZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742799 |
Source
|
Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
CAS RN |
1355247-94-7 |
Source
|
Record name | 2-Pyridinecarbonitrile, 3-(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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